5-Isopropoxy-2-(trifluoromethyl)phenol
Description
5-Isopropoxy-2-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by an isopropoxy group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing substituent, while the isopropoxy group (-OCH(CH₃)₂) acts as an electron-donating moiety. This combination of substituents imparts unique physicochemical properties, such as enhanced thermal stability, lipophilicity, and acidity compared to non-fluorinated phenols.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
5-propan-2-yloxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-8(9(14)5-7)10(11,12)13/h3-6,14H,1-2H3 |
InChI Key |
RTQOMTHHFRAQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2-(trifluoromethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2-(trifluoromethyl)phenol is reacted with isopropyl bromide in the presence of the base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
5-Isopropoxy-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Isopropoxy-2-(trifluoromethyl)phenol with structurally related phenolic derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Observations:
Substituent Position and Acidity: The trifluoromethyl group in this compound (position 2) increases phenol acidity compared to non-fluorinated analogs. However, TFM (with a nitro group at position 4) exhibits even stronger acidity due to the nitro group’s superior electron-withdrawing capacity . The isopropoxy group at position 5 reduces overall acidity compared to TFM but enhances solubility in non-polar solvents, making it more suitable for lipid-based formulations .
Biological Activity: TFM’s nitro group contributes to its herbicidal activity by disrupting electron transport chains in plants . The isoxazole-containing phenol (from ) shows promise in targeting enzymes like cyclooxygenase due to its rigid structure .
Synthetic Utility :
- The trifluoromethoxy derivative () is utilized in synthesizing fluorescent probes, leveraging the thiophene-carbaldehyde moiety for conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
